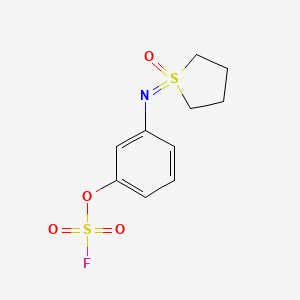
4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-oxo-4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)butanoic acid” is a chemical compound with the molecular formula C14H9NO4S2 . It is a derivative of α-aminophosphonates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been established using various spectroscopic methods such as 1D and 2D NMR spectra . The geometry optimization of similar compounds was performed using density functional theory (DFT) with the restricted RB3LYP exchange correlation functional .Chemical Reactions Analysis
The reaction of similar compounds usually occurs between the activated carboxylic acid and aromatic amines . The course of the reaction can be changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .科学的研究の応用
Synthesis and Microbial Activity
Research indicates that derivatives of 2-oxo-2H-chromene-3-carbohydrazide, related structurally to the compound , show promising microbial activity. These derivatives have been synthesized and tested against bacteria such as B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans, showing significant activity which suggests potential for antimicrobial applications (Mostafa, El-Salam, & Alothman, 2013).
Optical Gating of Synthetic Ion Channels
Another innovative application involves the use of a structurally similar compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to facilitate optical gating in nanofluidic devices. This application demonstrates the compound’s utility in the selective transport of ionic species, highlighting its potential in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
Synthesis of Coumarin–Thiazole Scaffolds
A method for synthesizing novel coumarin–thiazole scaffolds, incorporating elements of the compound of interest, has been developed. These scaffolds were prepared under environmentally friendly conditions and demonstrate broad substrate scope, suggesting their versatility in chemical synthesis and potential in drug development (Kavitha et al., 2018).
Antimicrobial Polyurethane Coatings
Compounds featuring coumarin and thiazole derivatives have been explored for their antimicrobial properties when integrated into polyurethane coatings. Such applications offer insights into the development of antimicrobial surfaces, which are critically important in healthcare and food industry settings (El‐Wahab et al., 2014).
Cytotoxic Activity and Chemical Synthesis
Thiazole derivatives bearing a coumarin nucleus have been synthesized using ultrasound-promoted methods, evaluated for their cytotoxic activity, and have shown potent effects against certain cell lines. This suggests potential applications in the development of therapeutic agents (Gomha & Khalil, 2012).
作用機序
Target of Action
For instance, thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which are part of the compound’s structure, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could interact with multiple pathways.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability and overall therapeutic effect .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
4-oxo-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-13(5-6-14(20)21)18-16-17-11(8-24-16)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVHRQTDRWXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


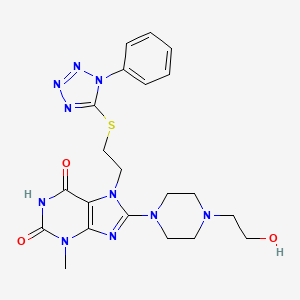
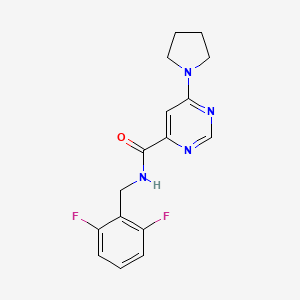

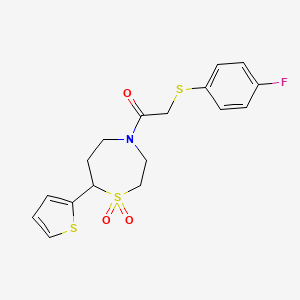
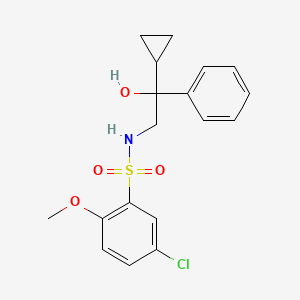
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)
![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)
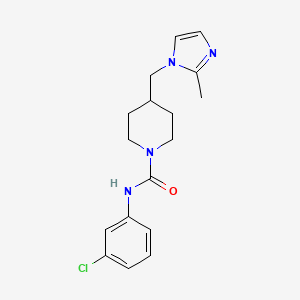
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)
